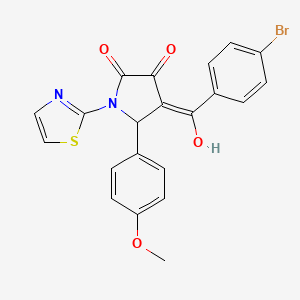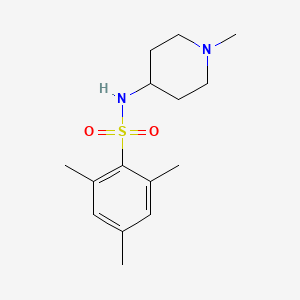![molecular formula C14H19N3O B5442278 [2-(1-butyl-1H-benzimidazol-2-yl)ethyl]formamide](/img/structure/B5442278.png)
[2-(1-butyl-1H-benzimidazol-2-yl)ethyl]formamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-(1-butyl-1H-benzimidazol-2-yl)ethyl]formamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. It is a benzimidazole derivative that has been synthesized using different methods.
Mécanisme D'action
The mechanism of action of [2-(1-butyl-1H-benzimidazol-2-yl)ethyl]formamide is not fully understood. However, studies have suggested that it inhibits the growth of cancer cells by inducing apoptosis. It has been found to activate caspase-3 and caspase-9, which are enzymes involved in the apoptotic pathway.
Biochemical and Physiological Effects:
[2-(1-butyl-1H-benzimidazol-2-yl)ethyl]formamide has been found to have various biochemical and physiological effects. In vitro studies have shown that it inhibits the growth of cancer cells by inducing apoptosis. It has also been found to exhibit strong fluorescence properties, making it suitable for use in optoelectronic devices.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of [2-(1-butyl-1H-benzimidazol-2-yl)ethyl]formamide for lab experiments include its potential as an anticancer agent, luminescent material, and catalyst for various organic reactions. However, its limitations include its toxicity and the need for further studies to fully understand its mechanism of action.
Orientations Futures
For research on [2-(1-butyl-1H-benzimidazol-2-yl)ethyl]formamide include its potential as a therapeutic agent for various types of cancer, its use as a luminescent material in optoelectronic devices, and its potential as a catalyst for various organic reactions. Further studies are also needed to fully understand its mechanism of action and to determine its toxicity levels in vivo.
Méthodes De Synthèse
[2-(1-butyl-1H-benzimidazol-2-yl)ethyl]formamide can be synthesized using different methods, including the reaction of 2-(1-butyl-1H-benzimidazol-2-yl)ethanamine with formic acid. The reaction is carried out under reflux conditions in the presence of a catalyst such as acetic anhydride. The product is then purified using various techniques such as column chromatography and recrystallization.
Applications De Recherche Scientifique
[2-(1-butyl-1H-benzimidazol-2-yl)ethyl]formamide has been found to have potential applications in various fields such as medicinal chemistry, materials science, and catalysis. In medicinal chemistry, this compound has been studied for its potential as an anticancer agent. It has been found to inhibit the growth of cancer cells by inducing apoptosis. In materials science, this compound has been studied for its potential as a luminescent material. It has been found to exhibit strong fluorescence properties, making it suitable for use in optoelectronic devices. In catalysis, this compound has been studied for its potential as a catalyst for various organic reactions.
Propriétés
IUPAC Name |
N-[2-(1-butylbenzimidazol-2-yl)ethyl]formamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O/c1-2-3-10-17-13-7-5-4-6-12(13)16-14(17)8-9-15-11-18/h4-7,11H,2-3,8-10H2,1H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LALDIMQYVZYXAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=CC=CC=C2N=C1CCNC=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-chlorophenoxy)-N-{4-[(6-methyl-3-pyridazinyl)amino]phenyl}acetamide](/img/structure/B5442198.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-oxo-2-[3-(2-oxopyrrolidin-1-yl)piperidin-1-yl]acetamide](/img/structure/B5442202.png)

![N-(4-acetylphenyl)-4-[5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B5442211.png)

![methyl 2-(1H-indol-3-ylmethylene)-7-methyl-3-oxo-5-(2-propoxyphenyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5442222.png)

![N-methyl-N'-[(4-methylphenyl)sulfonyl]-N-phenylbenzenecarboximidamide](/img/structure/B5442243.png)
![{4-[2-methoxy-4-(1-propen-1-yl)phenoxy]butyl}[2-(4-morpholinyl)ethyl]amine oxalate](/img/structure/B5442245.png)
![ethyl 1-[2-(2-methoxyphenoxy)ethyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5442247.png)
![11-(2-chloro-6-fluoro-3-methylbenzoyl)-3,7-dimethyl-3,7,11-triazaspiro[5.6]dodecane](/img/structure/B5442282.png)
![3-[4-(dimethylamino)phenyl]-2-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acrylonitrile](/img/structure/B5442288.png)
![N-(4,6-dimethyl-2-pyrimidinyl)-N'-[4-(2-phenylethoxy)phenyl]guanidine](/img/structure/B5442292.png)
